(-)-1,4-Di-O-benzyl-L-threitol (-)-1,4-Di-O-benzyl-L-threitol
Brand Name: Vulcanchem
CAS No.: 17401-06-8
VCID: VC21038558
InChI: InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol

(-)-1,4-Di-O-benzyl-L-threitol

CAS No.: 17401-06-8

Cat. No.: VC21038558

Molecular Formula: C18H22O4

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-1,4-Di-O-benzyl-L-threitol - 17401-06-8

Specification

CAS No. 17401-06-8
Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
IUPAC Name (2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol
Standard InChI InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
Standard InChI Key YAVAVQDYJARRAU-ROUUACIJSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O
SMILES C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Canonical SMILES C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator